molecular formula C12H11ClN2O B14916237 1-(3-Chloroquinoxalin-2-yl)butan-1-one

1-(3-Chloroquinoxalin-2-yl)butan-1-one

Cat. No.: B14916237
M. Wt: 234.68 g/mol
InChI Key: OYGJPEFWBYMNLL-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(3-Chloroquinoxalin-2-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Chloroquinoxalin-2-yl)butan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

1-(3-Chloroquinoxalin-2-yl)butan-1-one can be compared with other similar compounds, such as:

    1-(3-Bromoquinoxalin-2-yl)butan-1-one: Similar in structure but with a bromine atom instead of chlorine.

    1-(3-Fluoroquinoxalin-2-yl)butan-1-one: Similar in structure but with a fluorine atom instead of chlorine.

    1-(3-Iodoquinoxalin-2-yl)butan-1-one: Similar in structure but with an iodine atom instead of chlorine.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the presence of different halogen atoms .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

1-(3-chloroquinoxalin-2-yl)butan-1-one

InChI

InChI=1S/C12H11ClN2O/c1-2-5-10(16)11-12(13)15-9-7-4-3-6-8(9)14-11/h3-4,6-7H,2,5H2,1H3

InChI Key

OYGJPEFWBYMNLL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States

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